1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a hydroxymethyl group at position 1, a methyl group at position 3, and a carboxylic acid at position 4. Its molecular formula is C₈H₁₂O₄ (molecular weight: 172.18 g/mol).
Properties
IUPAC Name |
1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5-8(6(10)11)2-7(3-8,4-9)12-5/h5,9H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVCEMMNWPCGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247101-96-6 | |
| Record name | 1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This reaction is efficient and modular, allowing for the creation of new building blocks that can be further derivatized through various transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the photochemical [2+2] cycloaddition process. This method requires specialized equipment and conditions, such as the use of mercury lamps, to achieve the desired reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in organic synthesis, enabling the construction of more complex molecules. Its strained bicyclic framework allows for various transformations, making it an excellent candidate for synthesizing bioactive compounds.
Biological Studies
The unique structure of 1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid facilitates its use in biological research:
- Mechanism of Action : The compound interacts with molecular targets, potentially modulating biological pathways and processes due to its structural properties.
- Biological Target Interaction : It mimics ortho-substituted benzene rings, allowing it to engage with various biological targets, which is valuable in drug discovery.
Material Science
Research indicates that this compound can be utilized in developing new materials and chemical products, particularly those requiring specific structural characteristics or functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to mimic the ortho-substituted benzene ring, enabling it to interact with various biological targets . This interaction can modulate biological activity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound enhances polarity compared to methyl (CAS 2169582-80-1) or methoxymethyl (CID 154853030) analogs.
- Functional Group Versatility : The carboxylic acid at position 4 is conserved across analogs, enabling derivatization (e.g., amide formation) for drug discovery .
Biological Activity
1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, with the CAS number 2247101-96-6, is a bicyclic compound notable for its unique oxabicyclohexane core. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and biological research.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 172.18 g/mol |
| CAS Number | 2247101-96-6 |
The biological activity of this compound is primarily attributed to its structural similarity to ortho-substituted benzene rings, which allows it to interact with various biological targets. This interaction can modulate biological pathways, making it a valuable scaffold in drug design and development.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of bicyclic compounds can demonstrate antimicrobial properties, potentially useful in developing new antibiotics.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating that this compound may have similar effects.
- Bioisosteric Properties : As a bioisostere of the ortho-substituted phenyl ring, this compound can replace traditional aromatic systems in drug molecules, potentially improving pharmacokinetic profiles and reducing toxicity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of 2-oxabicyclo[2.1.1]hexanes as bioisosteres for ortho-substituted phenyl rings:
- Synthesis and Characterization : A general approach was developed for synthesizing 2-oxabicyclo[2.1.1]hexanes with various exit vectors through iodocyclization reactions, allowing for the production of derivatives with tailored biological activities .
- Biological Validation : The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into existing bioactive compounds has been validated, demonstrating improved physicochemical properties compared to their phenyl counterparts .
- Stability Studies : Stability assessments indicated that certain derivatives remain stable under acidic and basic conditions, highlighting their potential for use in pharmaceutical formulations .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is beneficial:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Ortho-substituted Phenyl Compounds | Aromatic ring with ortho substituents | Antimicrobial, anti-inflammatory |
| Bicyclo[3.1.0]hexanes | Different bicyclic structure | Used in medicinal chemistry |
| 2-Oxabicyclo[2.1.1]hexanes | Saturated structure mimicking phenyl rings | Improved drug properties |
Q & A
Q. What novel applications in drug discovery leverage the compound’s unique bicyclic framework?
- Methodological Answer :
- Proteolysis-targeting chimeras (PROTACs) : The rigid core enhances target protein degradation efficiency .
- Peptide mimetics : Replaces proline in peptides to modulate conformational flexibility .
- Antibiotic adjuvants : Synergizes with β-lactams by inhibiting resistance enzymes (e.g., β-lactamases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
